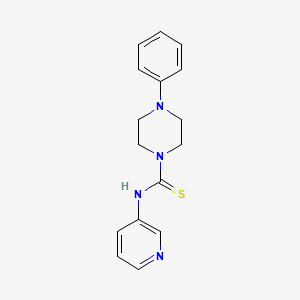![molecular formula C14H20N2O4S B14946176 Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE: is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclopropylamino group attached to a sulfonyl phenethyl moiety, which is further linked to an ethyl carbamate group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE typically involves the reaction of 4-(cyclopropylamino)sulfonylphenethylamine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
CYPROSULFAMIDE: Another sulfonamide with similar structural features but different functional groups.
SULFONAMIDES: A broad class of compounds with sulfonyl groups attached to aromatic rings.
Uniqueness: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity .
Propriétés
Formule moléculaire |
C14H20N2O4S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
ethyl N-[2-[4-(cyclopropylsulfamoyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-10-9-11-3-7-13(8-4-11)21(18,19)16-12-5-6-12/h3-4,7-8,12,16H,2,5-6,9-10H2,1H3,(H,15,17) |
Clé InChI |
DWIINKFCMOAQOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
